Cas no 1214391-21-5 (4-Fluoro-2-(pyridin-3-yl)benzamide)

4-Fluoro-2-(pyridin-3-yl)benzamide structure
1214391-21-5 structure
商品名:4-Fluoro-2-(pyridin-3-yl)benzamide
CAS番号:1214391-21-5
MF:C12H9FN2O
メガワット:216.211066007614
CID:4960327

4-Fluoro-2-(pyridin-3-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 4-fluoro-2-(pyridin-3-yl)benzamide
    • 4-Fluoro-2-(pyridin-3-yl)benzamide
    • インチ: 1S/C12H9FN2O/c13-9-3-4-10(12(14)16)11(6-9)8-2-1-5-15-7-8/h1-7H,(H2,14,16)
    • InChIKey: ORAKZWMGDXQETL-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(C(N)=O)=C(C=1)C1C=NC=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 56

4-Fluoro-2-(pyridin-3-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015001790-1g
4-Fluoro-2-(pyridin-3-yl)benzamide
1214391-21-5 97%
1g
$1475.10 2023-09-04
Alichem
A015001790-500mg
4-Fluoro-2-(pyridin-3-yl)benzamide
1214391-21-5 97%
500mg
$798.70 2023-09-04
Alichem
A015001790-250mg
4-Fluoro-2-(pyridin-3-yl)benzamide
1214391-21-5 97%
250mg
$499.20 2023-09-04

4-Fluoro-2-(pyridin-3-yl)benzamide 関連文献

4-Fluoro-2-(pyridin-3-yl)benzamideに関する追加情報

Comprehensive Overview of 4-Fluoro-2-(pyridin-3-yl)benzamide (CAS No. 1214391-21-5)

4-Fluoro-2-(pyridin-3-yl)benzamide, with the CAS number 1214391-21-5, is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine and benzamide moieties, exhibits promising biological activity, making it a subject of interest for drug discovery and development. Its molecular structure combines a fluorine atom at the 4-position of the benzene ring, enhancing its electronic properties and potential interactions with biological targets.

In recent years, the demand for fluorinated compounds like 4-Fluoro-2-(pyridin-3-yl)benzamide has surged due to their applications in medicinal chemistry. Researchers are particularly intrigued by its potential as a kinase inhibitor, a class of compounds widely studied for treating cancers and inflammatory diseases. The presence of the pyridine ring in its structure is notable, as this heterocycle is a common pharmacophore in many FDA-approved drugs, contributing to enhanced binding affinity and metabolic stability.

The synthesis of 4-Fluoro-2-(pyridin-3-yl)benzamide typically involves multi-step organic reactions, including amide coupling and aryl fluorination. These processes are optimized to achieve high yields and purity, critical for pharmaceutical applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm its structure and assess its quality. The compound's solubility and stability under various conditions are also key parameters evaluated during preclinical studies.

From a commercial perspective, 4-Fluoro-2-(pyridin-3-yl)benzamide is often sought after by contract research organizations (CROs) and pharmaceutical companies engaged in high-throughput screening campaigns. Its versatility as a building block for more complex molecules further drives its demand. Additionally, the rise of AI-driven drug discovery has amplified interest in such compounds, as machine learning models increasingly predict their utility in novel therapeutic pathways.

Environmental and regulatory considerations are also paramount when working with 4-Fluoro-2-(pyridin-3-yl)benzamide. While it is not classified as a hazardous substance, proper handling and disposal protocols must be followed to ensure safety. The compound's biodegradability and ecotoxicity are areas of ongoing research, aligning with the global push for green chemistry principles in industrial processes.

In summary, 4-Fluoro-2-(pyridin-3-yl)benzamide (CAS No. 1214391-21-5) represents a compelling case study in modern chemical research. Its structural features, combined with its potential applications in drug development and material science, underscore its importance. As the scientific community continues to explore its properties, this compound is poised to play a pivotal role in advancing precision medicine and sustainable chemistry initiatives worldwide.

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